Bromocresol purple

Catalog No.
S571989
CAS No.
115-40-2
M.F
C21H16Br2O5S
M. Wt
540.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromocresol purple

CAS Number

115-40-2

Product Name

Bromocresol purple

IUPAC Name

2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenol

Molecular Formula

C21H16Br2O5S

Molecular Weight

540.2 g/mol

InChI

InChI=1S/C21H16Br2O5S/c1-11-7-13(9-16(22)19(11)24)21(14-8-12(2)20(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28-21/h3-10,24-25H,1-2H3

InChI Key

ABIUHPWEYMSGSR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)Br)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)Br

Solubility

Soluble in alcohol, dilute alkalies
In water, 7.3X10-3 mg/L at 25 °C (est)

Synonyms

4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis[2-bromo-6-methylphenol S,S-dioxide;4,4’-(3H-2,1-benzoxathiol-3-ylidene)bis[6-bromo-o-cresol S,S-Dioxide;α,α-Bis(5-bromo-4-hydroxy-m-tolyl)-α-hydroxy-o-toluenesulfonic Acid γ-Sultone;3H-2,1-Benzoxathiole, phe

Canonical SMILES

CC1=CC(=CC(=C1O)Br)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)Br

Application in Food and Feed Technologies

Application in Medical Laboratories

Application in Microbiology

Application in Lymphatic System Studies

Application in Yeast Cell Studies

Application in Microbial Culture Media

Application in Isolation of Acid-Producing Bacteria

Application in Photographic Processing

Application in Dermatophyte Detection

    Summary: Bromocresol purple milk solids glucose agar is used as a medium to distinguish dermatophytes from bacteria and other organisms in cases of ringworm fungus (T.

BCP, also known as 5′,5″-dibromo-o-cresolsulfophthalein, is a synthetic dye belonging to the triphenylmethane family []. It originates as a laboratory product and is not found naturally. Its significance lies in its ability to change color based on the acidity (pH) of its surrounding environment, making it a valuable tool for researchers in various fields like chemistry, biology, and medicine [].


Molecular Structure Analysis

BCP possesses a complex molecular structure with key features contributing to its functionality:

  • Central Core: The core structure consists of a fused-ring system comprising a benzene ring and a benzoxathiole ring []. This core provides stability to the molecule.
  • Bromine Substituents: Two bromine atoms are attached to the benzene ring, influencing the molecule's color and hydrophobic character [].
  • Sulfophthalein Group: A sulfonphthalein group, attached to the benzoxathiole ring, is responsible for the pH-dependent color change []. This group can exist in different charged states depending on the surrounding pH.

Chemical Reactions Analysis

The specific reactions involving BCP depend on the intended application. Here are some relevant processes:

  • Synthesis

    BCP is typically synthesized through a condensation reaction between o-cresolsulfonephthalein and dibromomethylbenzene []. However, the detailed synthetic procedures are often proprietary information of chemical suppliers.

  • pH-dependent Color Change

    BCP exists in two primary forms depending on the pH:

    • Acidic Form (pH < 5.2): In acidic solutions, the sulfonphthalein group remains uncharged, resulting in a yellow color [].
    • Basic Form (pH > 6.8): At higher pH, the sulfonphthalein group loses a proton and becomes negatively charged. This charged form exhibits a violet color [].

The color change can be represented as:

H+BCP (yellow) <=> BCP- (violet)

  • Other Reactions: BCP can participate in other reactions depending on the experimental conditions. However, these are beyond the scope of its typical use as a pH indicator.

Physical And Chemical Properties Analysis

  • Melting Point: 241-242 °C (decomposition) [].
  • Boiling Point: Not applicable, BCP decomposes before boiling.
  • Solubility: Slightly soluble in water (< 0.1%) but more soluble in organic solvents like ethanol [].
  • Stability: Relatively stable under normal laboratory conditions. However, prolonged exposure to light can cause degradation [].

BCP's mechanism of action as a pH indicator relies on the pH-dependent change in its electronic structure. In acidic conditions, the uncharged sulfonphthalein group interacts with light differently compared to the charged form at higher pH. This difference in interaction manifests as a shift in the absorbed wavelengths of light, resulting in the observed color change [].

  • Skin and Eye Irritant: BCP can cause irritation upon contact with skin or eyes. Standard laboratory practices for handling chemicals should be followed, including wearing gloves and eye protection.
  • Potential Sensitizer: Long-term or repeated exposure may lead to skin sensitization in some individuals.

Color/Form

Minute, slightly yellow crystals

XLogP3

5.1

LogP

log Kow = 6.08 (est)

Melting Point

241.5 °C

UNII

201C22C3EC

GHS Hazard Statements

Aggregated GHS information provided by 222 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 222 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 215 of 222 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Vapor Pressure

1.15X10-15 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

115-40-2

Wikipedia

Bromcresol purple

Methods of Manufacturing

Prepared by treating o-cresol red with bromine in glacial acetic acid.

General Manufacturing Information

Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-methyl-: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Dates

Modify: 2023-08-15

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